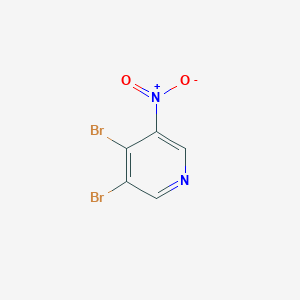

3,4-Dibromo-5-nitropyridine

説明

The following analysis focuses on 2,4-Dibromo-5-nitropyridine and its analogs.

2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative characterized by bromine atoms at the 2- and 4-positions and a nitro group at the 5-position of the pyridine ring. It serves as a critical intermediate in synthesizing AKT kinase inhibitors and antihypertensive agents . Its synthesis involves a two-step process starting from 4-methoxy-3-nitropyridine (CAS 31872-62-5), yielding a product with high purity (LC-MS: m/z 282.7, $^1$H NMR confirmed) . The compound is commercially available at a price of $380.00 per 250 mg via Santa Cruz Biotechnology (Catalog #sc-396227) .

特性

分子式 |

C5H2Br2N2O2 |

|---|---|

分子量 |

281.89 g/mol |

IUPAC名 |

3,4-dibromo-5-nitropyridine |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

InChIキー |

APJNJTDCMKMLLJ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C=N1)Br)Br)[N+](=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

3,4-Dibromo-5-nitropyridine is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in biological studies to investigate the effects of halogenated nitroaromatics on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3,4-dibromo-5-nitropyridine exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,4-Dibromo-5-nitropyridine and Analogs

Key Differences and Implications:

Substituent Positioning :

- The 2,4-dibromo-5-nitro isomer is distinguished by bromine atoms at the 2- and 4-positions, which enhance electrophilic aromatic substitution reactivity compared to the 2,6-dibromo analog. This positioning is critical for binding to kinase active sites .

- The 2,6-dibromo-3-methoxy-5-nitropyridine (CAS 79491-46-6) includes a methoxy group at position 3, which may reduce reactivity due to steric hindrance but improve solubility .

Functional Group Diversity: The nitro group at position 5 in 2,4-dibromo-5-nitropyridine facilitates reduction to amines, enabling further functionalization for drug development . In contrast, 2,4-diaminofluorobenzene (CAS 6264-67-1) lacks halogen substituents, limiting its utility in cross-coupling reactions but making it valuable in fluorinated compound synthesis .

Pharmaceutical Relevance: 2,4-Dibromo-5-nitropyridine is directly linked to AKT kinase inhibitors, which target cancer signaling pathways . No analogous applications are documented for structurally similar compounds like 2,6-dibromo-3-methoxy-5-nitropyridine, suggesting that minor structural changes significantly alter bioactivity .

Notes on Data Limitations and Discrepancies

- Query vs.

- Recommendation : Verify the compound’s correct name or explore alternative databases for 3,4-isomer data. If the intended compound is indeed 2,4-dibromo-5-nitropyridine, the above analysis applies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。